![molecular formula C10H11ClF3N B2937319 [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1558243-09-6](/img/structure/B2937319.png)
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride, also known as TFMCHA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with the serotonin system in the brain. [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride acts as a serotonin reuptake inhibitor, which means that it blocks the reuptake of serotonin by neurons in the brain. This leads to an increase in serotonin levels in the brain, which can have a positive effect on mood and reduce symptoms of depression and anxiety. Additionally, [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, possibly through its effects on the dopamine system in the brain.
Biochemical and Physiological Effects:
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been found to have several biochemical and physiological effects. In addition to its effects on the serotonin and dopamine systems in the brain, [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons in the brain. [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has also been found to increase levels of cyclic AMP (cAMP), a signaling molecule that is involved in regulating various cellular processes.
实验室实验的优点和局限性
One advantage of using [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride in lab experiments is its specificity for the serotonin system in the brain. [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been found to selectively target the serotonin transporter, which is responsible for the reuptake of serotonin by neurons in the brain. This specificity can make [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride a useful tool for studying the role of the serotonin system in various physiological and behavioral processes.
One limitation of using [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride in lab experiments is its potential for off-target effects. While [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been found to be selective for the serotonin transporter, it is possible that it may interact with other targets in the brain or body. Additionally, the effects of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride may vary depending on the dose and duration of treatment, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride. One area of interest is the potential use of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride in the treatment of depression, anxiety, and addiction in humans. Clinical trials are needed to determine the safety and efficacy of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride in these populations.
Another area of interest is the development of more selective and potent compounds that target the serotonin system in the brain. These compounds could have improved therapeutic potential and fewer off-target effects than [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride.
Finally, further research is needed to better understand the mechanisms underlying the effects of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride on the serotonin and dopamine systems in the brain. This could lead to a better understanding of the role of these systems in various physiological and behavioral processes, as well as the development of new treatments for psychiatric and neurological disorders.
合成方法
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride can be synthesized through a multi-step process starting with the reaction of 2,3,4-trifluorobenzaldehyde with cyclopropylmethylamine to form the intermediate 1-(2,3,4-trifluorophenyl)cyclopropylmethanamine. This intermediate is then reacted with hydrochloric acid to produce [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride hydrochloride.
科学研究应用
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has shown potential in various scientific research applications, including as a potential treatment for depression, anxiety, and addiction. Research has shown that [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride acts on the serotonin system in the brain, which is involved in regulating mood, anxiety, and addiction. [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been found to increase serotonin levels in the brain, which can have a positive effect on mood and reduce symptoms of depression and anxiety. Additionally, [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
[1-(2,3,4-trifluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-7-2-1-6(8(12)9(7)13)10(5-14)3-4-10;/h1-2H,3-5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRJCQQCVLJKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C(=C(C=C2)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

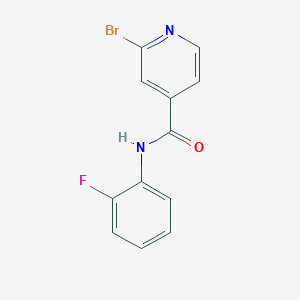
![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)
![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)
![4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2937242.png)
![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)
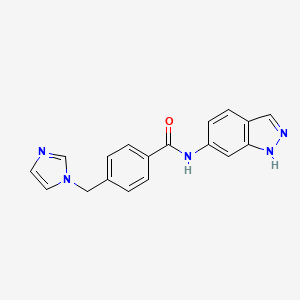
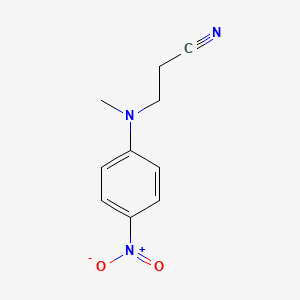
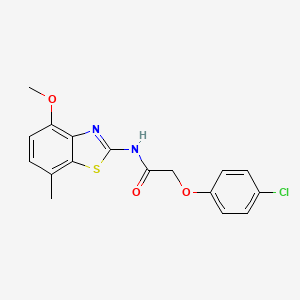
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)

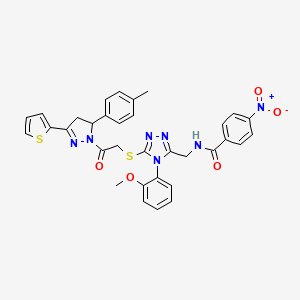
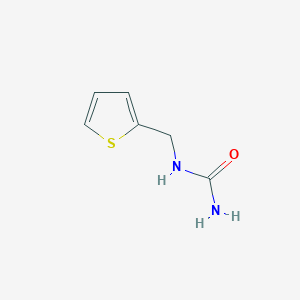
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)
![4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2937258.png)